2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one
Description
2-(((4-Chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one is a synthetic organic compound featuring a 4H-pyran-4-one core, a six-membered heterocyclic ring containing one oxygen atom and a ketone group at position 2. Key structural features include:
- 2-(((4-Chlorophenyl)thio)methyl) group: A methylene (-CH2-) bridge at position 2, linked to a sulfur atom bonded to a 4-chlorophenyl aromatic ring.
The 4-chlorophenylthio moiety suggests possible pesticidal or bioactive properties, analogous to organosulfur compounds like Carbophenthion (), though its exact biological role remains speculative without experimental validation.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]-5-hydroxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-8-1-3-10(4-2-8)17-7-9-5-11(14)12(15)6-16-9/h1-6,15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGLKXPOEWPXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=O)C(=CO2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
Chlorokojic acid, synthesized via thionyl chloride treatment of kojic acid, undergoes an SN2 displacement with 4-chlorothiophenol. The protocol is as follows:
Deprotonation of Thiophenol :
Nucleophilic Attack :
Workup and Purification :
Key Reaction Parameters :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | THF or anhydrous DMF | 75% → 89% |
| Temperature | Room temperature | Minimal side products |
| Base | Triethylamine | Enhanced kinetics |
This method is favored for its scalability and reproducibility, though solvent choice critically impacts yield.
Synthesis via Kojic Acid Functionalization
An alternative approach starts with kojic acid , a natural hydroxypyranone, which is sequentially protected and functionalized.
Stepwise Procedure
Silylation of Kojic Acid :
Chlorination :
Thioether Formation :
Advantages :
- Protects sensitive hydroxyl groups, preventing unwanted side reactions.
- Enables modular substitution for derivative synthesis.
Optimization Strategies for Enhanced Yield
Solvent and Temperature Effects
Comparative studies demonstrate that anhydrous DMF at 70°C accelerates reaction kinetics, improving yields from 82% to 89%. Polar aprotic solvents stabilize the transition state in SN2 mechanisms, while elevated temperatures reduce reaction time.
Base Selection
While triethylamine is standard, K2CO3 in DMF offers milder conditions, reducing epimerization risks in chiral analogs.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydropyran derivative.
Substitution: The chlorophenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyran derivatives.
Substitution: Formation of various substituted pyranone derivatives.
Scientific Research Applications
2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one with structurally related pyranone derivatives, emphasizing substituent effects and inferred properties:
Key Findings:
The hydroxymethyl derivative () exhibits higher water solubility due to its polar -OH group, making it suitable for aqueous-phase reactions .
Electronic and Steric Influences: The electron-withdrawing chlorine atom in the target compound may stabilize the pyranone ring via resonance, reducing susceptibility to nucleophilic attack. Methyl and phenyl substituents () introduce steric hindrance, affecting binding affinity in coordination chemistry .
Biological and Industrial Relevance: Compounds with 4-chlorophenylthio groups (e.g., Carbophenthion in ) are historically used as pesticides, suggesting the target compound might share pesticidal activity, though further toxicological studies are needed . Pyranones with hydroxy or hydroxymethyl groups are frequently employed as ligands for transition metals (e.g., Fe³⁺, Cu²⁺) in catalytic systems .
Structural and Crystallographic Insights
These tools could elucidate bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds involving the 5-hydroxy group) . For example:
- In 3-hydroxy-4-pyrone (), the hydroxyl group forms intramolecular hydrogen bonds with the ketone oxygen, stabilizing the planar ring structure. Similar behavior is expected in the target compound.
Biological Activity
2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of heterocyclic compounds and features a pyran ring substituted with a hydroxyl group and a 4-chlorophenylthio group. Its structural characteristics suggest promising interactions with biological targets, making it a candidate for various pharmacological applications.
The molecular formula of this compound is C₁₂H₉ClO₃S. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of chlorokojic acid with 4-chlorobenzenethiol under specific conditions. A common method utilizes triethylamine as a base in tetrahydrofuran (THF), followed by purification techniques such as column chromatography to isolate the desired product .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity, comparable to established antibiotics .
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for potential applications in treating diseases such as Alzheimer's and managing urea levels in the body.
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase (AChE) | 15.5 |
| Urease | 22.3 |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound in cancer therapy.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance, it may inhibit key enzymes involved in cell proliferation or modulate signaling pathways associated with inflammation and cancer progression .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that the compound significantly reduced biofilm formation in Staphylococcus epidermidis, suggesting it could be useful in preventing device-related infections .
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that the compound induced apoptosis, leading to cell death at concentrations that did not affect normal cells, highlighting its selective toxicity .
Q & A
Q. What are the recommended synthetic routes for 2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thio-Michael addition. For example:
React 5-hydroxy-4H-pyran-4-one derivatives with (4-chlorophenyl)thiol under basic conditions (e.g., K₂CO₃ in DMF).
Use a chloromethyl intermediate (e.g., 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one) for coupling with (4-chlorophenyl)thiol.
Characterization via /-NMR, FTIR, and mass spectrometry is critical to confirm regioselectivity and purity. Similar protocols are validated in pyranone-thioether syntheses .
Q. Which structural characterization techniques are most reliable for this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using SHELXL/SHELXTL for refinement (mean R factor < 0.08, data-to-parameter ratio > 15:1) .
- Spectroscopy : -NMR (δ 5.5–6.5 ppm for pyranone protons; δ 4.0–4.5 ppm for SCH₂), -NMR (C=O at ~180 ppm), and FTIR (broad O-H stretch ~3200 cm⁻¹, C=O ~1650 cm⁻¹).
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 296.03 (exact mass: 296.0317) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to assess binding to targets like acetylcholinesterase (AChE). Comp1.6 (structurally analogous) showed AChE inhibition (docking score < -8.0 kcal/mol) .
- ADMET prediction : Employ SwissADME or ProTox-II to evaluate pharmacokinetics (e.g., LogP ~2.5, high gastrointestinal absorption). Prioritize compounds with >80% oral bioavailability and low hepatotoxicity .
Q. How should researchers address contradictions between in vitro and in silico bioactivity data?
- Methodological Answer :
- Assay validation : Replicate in vitro assays (e.g., enzyme inhibition IC₅₀) under standardized conditions (pH 7.4, 37°C).
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤1%) to mitigate false negatives.
- Metabolic profiling : Conduct microsomal stability assays to identify rapid degradation not captured in silico .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) via vapor diffusion.
- Temperature control : Crystallize at 4°C to slow nucleation.
- SHELX pipelines : Use SHELXC/D/E for phase determination and SHELXL for refinement. A typical R factor < 0.07 is achievable .
Q. How does structural polymorphism affect the compound’s physicochemical properties?
- Methodological Answer :
- Thermal analysis : Perform DSC/TGA to identify polymorphs (melting point variation ±5°C).
- Solvatomorphism screening : Recrystallize from ethanol/water mixtures to isolate hydrates.
- Bioactivity correlation : Compare dissolution rates of polymorphs in PBS (pH 7.4) to assess bioavailability differences .
Q. What structure-activity relationship (SAR) trends are observed in thioether-substituted pyranones?
- Methodological Answer :
- Electron-withdrawing groups : The 4-chlorophenylthio moiety enhances electrophilicity, improving AChE binding (ΔG ~-9.2 kcal/mol vs. -7.5 kcal/mol for methylthio analogs) .
- Heterocyclic variations : Pyrimidine-thioethers (e.g., from ) show antiviral activity, suggesting pyranones may benefit from similar substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
